5,7-Docosadiynoic Acid N-Succinimide
Description
Properties
CAS No. |
369375-91-7 |
|---|---|
Molecular Formula |
C26H39NO4 |
Molecular Weight |
429.601 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate |
InChI |
InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 |
InChI Key |
HDVXHHDOINRKHO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges: While succinimide derivatives are often synthesized via Michael addition (e.g., ), specific protocols for this compound remain underreported in the literature.
- Toxicity Data: Limited information exists on its biological toxicity, though safety protocols for handling succinimides (e.g., PPE requirements) apply .
- Cost Considerations : At $500/25 mg (), it is significantly more expensive than simpler succinimide derivatives, reflecting its specialized applications.
Q & A
Basic: What analytical methods are recommended for structural characterization of 5,7-Docosadiynoic Acid N-Succinimide?
Answer:
Structural confirmation requires a combination of techniques:
- Infrared Spectroscopy (IR): Identify functional groups like the succinimide ester (C=O stretch at ~1740 cm⁻¹) and diyne bonds (C≡C stretches at ~2100–2260 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve the aliphatic chain geometry and confirm esterification (e.g., shifts for N-succinimide protons at δ ~2.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (theoretical : 425.56 g/mol) and fragmentation patterns .
Basic: What safety protocols are critical when handling this compound?
Answer:
Safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H312/H332 hazards) .
- Ventilation: Use fume hoods to minimize inhalation of aerosols or dust (P271 precaution) .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents to prevent decomposition .
Advanced: How should researchers resolve discrepancies in CAS numbers and structural data for this compound?
Answer:
Discrepancies arise from:
- Mislabeling in databases: For example, CAS 160801-26-3 refers to Docosahexaenoic Acid N-Succinimide, not the diynoic variant , while CAS 178560-65-1 is inconsistently linked to 5,7-Docosadiynoic Acid .
- Methodology:
Advanced: How can synthesis yields of this compound be optimized for crosslinking applications?
Answer:
Key strategies include:
- Reaction Solvent: Use anhydrous DMF or THF to enhance succinimide ester activation .
- Stoichiometry: Maintain a 1:1.2 molar ratio of diynoic acid to N-hydroxysuccinimide (NHS) to minimize side reactions .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted NHS .
Advanced: How does this compound affect chitosan hydrogel properties?
Answer:
When used as a crosslinker in chitosan hydrogels:
- Mechanical Strength: Higher crosslinking density (via diyne groups) increases compressive modulus but may reduce elasticity .
- Thermal Stability: Thermogravimetric analysis (TGA) shows improved degradation resistance above 250°C due to covalent network formation .
- Biocompatibility: Cytotoxicity assays (e.g., MTT) are essential; residual NHS esters may require quenching with glycine .
Advanced: What experimental controls are vital when analyzing diyne reactivity in polymerization studies?
Answer:
Critical controls include:
- UV/Visible Spectroscopy: Monitor diyne polymerization (e.g., 254 nm for conjugated ene-yne products) .
- Oxygen Exclusion: Conduct reactions under nitrogen to prevent oxidation of diyne groups .
- Negative Controls: Use non-reactive analogs (e.g., saturated fatty acid NHS esters) to confirm reaction specificity .
Advanced: How do data contradictions in thermal stability studies arise, and how can they be mitigated?
Answer:
Contradictions may stem from:
- Sample Purity: Impurities (e.g., residual solvents) lower observed degradation temperatures. Validate purity via HPLC .
- Heating Rate: Use standardized TGA protocols (e.g., 10°C/min under nitrogen) to ensure reproducibility .
- Material Heterogeneity: Ensure homogeneous crosslinking in hydrogels to avoid variable thermal profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
